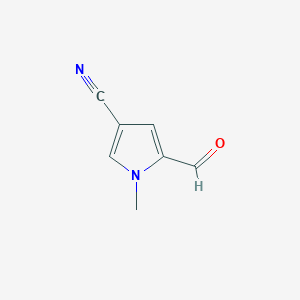

5-formyl-1-methyl-1H-pyrrole-3-carbonitrile

Description

Properties

IUPAC Name |

5-formyl-1-methylpyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-9-4-6(3-8)2-7(9)5-10/h2,4-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLNIBBMYWUBRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-1-methyl-1H-pyrrole-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, the reaction of a nitrile-containing precursor with a formylating agent under acidic or basic conditions can yield the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-formyl-1-methyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 5-carboxy-1-methyl-1H-pyrrole-3-carbonitrile.

Reduction: 5-formyl-1-methyl-1H-pyrrole-3-amine.

Substitution: 5-formyl-1-methyl-1H-pyrrole-3-halocarbonitrile.

Scientific Research Applications

5-formyl-1-methyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-formyl-1-methyl-1H-pyrrole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl and nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrole Family

2-Formyl-1H-Pyrrole-3-Carbonitrile (CAS: 56164-43-3)

- Substituents : Formyl (position 2) and carbonitrile (position 3).

- Key Differences: Lacks the methyl group at position 1, leading to reduced steric hindrance and lower lipophilicity compared to the target compound.

- Applications: Not explicitly reported, but the absence of a methyl group may enhance solubility in polar solvents.

5-(2-Fluorophenyl)-1H-Pyrrole-3-Carbonitrile (CAS: 1240948-77-9)

- Substituents : 2-Fluorophenyl (position 5) and carbonitrile (position 3).

- This increases molecular weight (C₁₁H₇FN₂, 186.19 g/mol) and likely reduces solubility in aqueous media .

- Synthetic Relevance : The fluorophenyl group may serve as a pharmacophore in medicinal chemistry applications.

1-Benzyl-2-Methyl-5-Tetrahydroxybutyl-1H-Pyrrole-3-Carbonitrile (Compound 1k)

- Substituents : Benzyl (position 1), methyl (position 2), and tetrahydroxybutyl (position 5).

- Key Differences : The tetrahydroxybutyl substituent at position 5 introduces significant hydrogen-bonding capacity, enhancing hydrophilicity. The benzyl group at position 1 increases steric bulk and lipophilicity compared to the target compound’s methyl group .

- IR Data : ν(CN) = 2217 cm⁻¹, consistent with carbonitrile stretching in similar compounds .

Pyrazole and Pyridine Derivatives

5-(4-Cyanophenyl)-1H-Pyrazole-3-Carbonitrile (Compound 2h)

- Substituents: 4-Cyanophenyl (position 5) and carbonitrile (position 3) on a pyrazole core.

- Key Differences: The pyrazole ring (two adjacent nitrogen atoms) is more electron-deficient than pyrrole, altering reactivity.

- Physical Properties : Melting point = 270–272°C, significantly higher than pyrrole derivatives due to stronger intermolecular interactions .

5-Amino-1-(Chloroacetyl)-3-Phenyl-1H-Pyrazole-4-Carbonitrile (Compound 3b)

- Substituents : Chloroacetyl (position 1), phenyl (position 3), and carbonitrile (position 4).

- Key Differences : The chloroacetyl group introduces electrophilic reactivity, while the carbonitrile at position 4 (vs. position 3 in pyrroles) modifies electronic effects.

- Applications: Potential as a synthetic intermediate for bioactive molecules .

Carboxylate and Ester Derivatives

Ethyl 5-Formyl-4-Methyl-1H-Pyrrole-3-Carboxylate (CAS: 6339-66-8)

- Substituents : Formyl (position 5), methyl (position 4), and ethyl carboxylate (position 3).

- Key Differences : The carboxylate ester at position 3 replaces the carbonitrile, reducing electron-withdrawing effects and enabling hydrolysis to carboxylic acids.

- Molecular Weight : 181.19 g/mol, higher than the target compound due to the ester group .

Comparative Analysis Table

| Compound Name | Core Structure | Substituents (Positions) | Molecular Formula | Key IR Bands (cm⁻¹) | Melting Point (°C) | Notable Properties |

|---|---|---|---|---|---|---|

| 5-Formyl-1-methyl-1H-pyrrole-3-carbonitrile | Pyrrole | 1-Me, 5-CHO, 3-CN | C₇H₆N₂O | ~2220 (CN), ~1700 (CHO) | N/A | High electron deficiency |

| 2-Formyl-1H-pyrrole-3-carbonitrile | Pyrrole | 2-CHO, 3-CN | C₆H₄N₂O | Similar to above | N/A | Enhanced electrophilicity |

| 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | Pyrrole | 5-(2-FPh), 3-CN | C₁₁H₇FN₂ | ~2220 (CN) | N/A | Aromatic π-stacking capability |

| 1-Benzyl-2-methyl-5-THB-1H-pyrrole-3-CN (1k) | Pyrrole | 1-Bn, 2-Me, 5-THB, 3-CN | C₂₀H₂₃N₂O₄ | 2217 (CN) | N/A | High hydrophilicity |

| 5-(4-Cyanophenyl)-1H-pyrazole-3-carbonitrile | Pyrazole | 5-(4-CNPh), 3-CN | C₁₁H₆N₄ | ~2220 (CN) | 270–272 | High thermal stability |

| Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate | Pyrrole | 5-CHO, 4-Me, 3-COOEt | C₉H₁₁NO₃ | ~1700 (ester C=O) | N/A | Ester hydrolysis potential |

Key Findings and Implications

- Electronic Effects : The combination of formyl and carbonitrile groups in the target compound creates a highly electron-deficient pyrrole ring, favoring nucleophilic aromatic substitution reactions.

- Solubility : Methyl and formyl groups balance lipophilicity and polarity, offering moderate solubility in both organic and aqueous solvents.

- Synthetic Utility : The formyl group serves as a reactive handle for further derivatization (e.g., condensation reactions), distinguishing it from analogs with inert substituents like fluorophenyl .

Biological Activity

5-Formyl-1-methyl-1H-pyrrole-3-carbonitrile is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

This compound has a molecular formula of C7H6N2O and a molar mass of 134.14 g/mol. Its structure features a pyrrole ring with formyl and carbonitrile functional groups, which are critical for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves cyclization reactions of nitrile-containing precursors with formylating agents under controlled conditions. These reactions can be optimized for yield and purity, making the compound accessible for further research applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The formyl and carbonitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's binding affinity and specificity toward these targets .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. For instance, related compounds have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds have been reported in the range of 3.12 to 12.5 µg/mL .

Case Studies

Case Study 1: Antibacterial Activity

In a study evaluating the antibacterial properties of pyrrole derivatives, several compounds were synthesized and tested against common pathogens. The results indicated that derivatives similar to this compound exhibited potent antibacterial activity, with some achieving MIC values comparable to established antibiotics like ciprofloxacin .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 6.25 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus |

| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |

Case Study 2: Antituberculosis Activity

Another investigation focused on the antituberculosis activity of pyrrole derivatives, revealing that certain compounds could inhibit the ClpP1P2 peptidase in Mycobacterium tuberculosis with promising MIC values as low as 5 µM . This suggests the potential for developing new therapeutic agents based on this class of compounds.

Research Findings

Research has shown that the unique combination of functional groups in this compound contributes to its diverse biological activities:

- Antimicrobial Activity : Exhibits significant efficacy against various bacterial strains.

- Potential in Medicinal Chemistry : Serves as a building block for synthesizing more complex heterocyclic compounds with therapeutic applications.

- Materials Science Applications : Investigated for use in developing novel materials with unique electronic or optical properties .

Q & A

Basic: What are the standard synthetic routes for 5-formyl-1-methyl-1H-pyrrole-3-carbonitrile?

The compound is typically synthesized via cyclization of nitrile-containing precursors followed by formylation. A common approach involves reacting a pyrrole derivative with a formylating agent (e.g., DMF/POCl₃) under acidic or basic conditions. For example, cyclization of 1-methylpyrrole-3-carbonitrile intermediates with formyl chloride yields the target compound. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side reactions such as over-oxidation or decomposition .

Basic: How is the structure of this compound validated experimentally?

Structural validation employs spectroscopic techniques:

- NMR : H NMR confirms the formyl proton (~9.8 ppm) and methyl group (~3.5 ppm), while C NMR identifies the nitrile carbon (~115 ppm) and formyl carbonyl (~190 ppm) .

- IR : Peaks at ~2220 cm (C≡N stretch) and ~1680 cm (C=O stretch) are diagnostic .

- X-ray crystallography : Programs like SHELXL or Mercury can resolve bond lengths and angles, particularly the planarity of the pyrrole ring and substituent orientations .

Basic: What are the key functional groups influencing the reactivity of this compound?

The formyl (–CHO), methyl (–CH), and nitrile (–C≡N) groups dictate reactivity:

- Formyl : Participates in nucleophilic additions (e.g., with amines to form Schiff bases) and reductions (e.g., to –CHOH using NaBH) .

- Nitrile : Susceptible to hydrolysis (to –COOH under acidic conditions) or reduction (to –CHNH with LiAlH) .

- Methyl : Stabilizes the pyrrole ring via electron donation, affecting electrophilic substitution patterns .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Key optimization strategies include:

- Catalyst screening : Lewis acids (e.g., ZnCl) may enhance formylation efficiency by activating the electrophile .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in formylation steps .

- Temperature control : Lower temperatures (~0–5°C) minimize side reactions during nitrile group introduction .

- In situ monitoring : Techniques like HPLC or TLC track intermediate formation, enabling real-time adjustments .

Advanced: How can computational modeling predict the compound’s reactivity or spectroscopic properties?

- DFT calculations : Predict molecular electrostatic potentials (MEPs) to identify reactive sites (e.g., formyl carbon as electrophilic center) .

- Collision cross-section analysis : Estimates molecular conformation in gas-phase studies (e.g., ion mobility spectrometry) .

- Spectroscopic simulations : Software like ACD/Labs or Gaussian models H/C NMR shifts and IR vibrations, aiding spectral assignment .

Advanced: How can structural analogs (e.g., 5-formyl-1H-pyrrole-3-carbonitrile) be distinguished spectroscopically?

- Mass spectrometry : Differences in molecular weight (e.g., absence of methyl group reduces MW by 15 Da) .

- H NMR : The methyl group in this compound (~3.5 ppm) is absent in its non-methylated analog .

- XRD : Methyl substitution alters crystal packing, detectable via Mercury’s packing similarity analysis .

Advanced: How are data contradictions resolved in crystallographic studies of this compound?

- Twinned data refinement : SHELXL’s twin refinement module handles overlapping reflections in cases of crystal twinning .

- Disorder modeling : Partial occupancy of substituents (e.g., formyl group) is resolved using restraints in SHELX or WinGX .

- Validation tools : CheckCIF (via IUCr) flags geometric outliers (e.g., bond angles) for manual correction .

Advanced: What strategies mitigate competing reactions during functionalization of the pyrrole ring?

- Protecting groups : Temporarily block the formyl group (e.g., acetal formation) before nitrile or methyl modification .

- Regioselective catalysis : Transition-metal catalysts (e.g., Pd) direct substitutions to specific positions (e.g., C-4 over C-2) .

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., monosubstituted derivatives) .

Advanced: How is this compound applied in medicinal chemistry or materials science?

- Medicinal chemistry : Serves as a scaffold for kinase inhibitors; the formyl group enables covalent binding to cysteine residues .

- Materials science : Incorporated into conjugated polymers for optoelectronic devices due to its electron-withdrawing nitrile group .

- Biological assays : In vitro cytotoxicity studies (e.g., MTT assays) evaluate derivatives against cancer cell lines .

Advanced: What analytical challenges arise in purity assessment, and how are they addressed?

- HPLC-MS : Detects trace impurities (e.g., hydrolyzed nitrile to carboxylic acid) with a C18 column and acetonitrile/water gradient .

- Elemental analysis : Validates stoichiometry (CHNO) but requires ultra-pure samples to avoid carbon/hydrogen contamination .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.